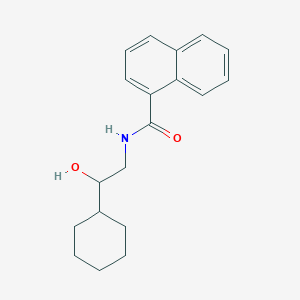

N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide

Description

N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide is a synthetic naphthamide derivative characterized by a cyclohexylhydroxyethyl substituent appended to the naphthalene carboxamide core.

Propriétés

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c21-18(15-8-2-1-3-9-15)13-20-19(22)17-12-6-10-14-7-4-5-11-16(14)17/h4-7,10-12,15,18,21H,1-3,8-9,13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEDAFLPQZWZGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide typically involves the reaction of 1-naphthoic acid with 2-cyclohexyl-2-hydroxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.

Reduction: The compound can be reduced at the amide group to form amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Formation of cyclohexyl ketones or carboxylic acids.

Reduction: Formation of cyclohexyl amines.

Substitution: Formation of halogenated or nitrated naphthamide derivatives.

Applications De Recherche Scientifique

Chemistry: N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents, particularly in the treatment of diseases such as cancer and inflammation.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mécanisme D'action

The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyethyl group can form hydrogen bonds with target proteins, while the naphthalene ring can engage in π-π interactions, enhancing binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide to key analogs based on structural features, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Cyclohexyl vs. Aromatic Substituents : Cyclohexyl-containing analogs (e.g., compound 2h) exhibit higher melting points compared to halogenated derivatives (e.g., 2,4-dichlorophenyl), likely due to enhanced molecular symmetry and van der Waals interactions .

- Synthetic Accessibility : Iodophenyl-substituted naphthamides (e.g., 9e) show lower yields (42%) compared to dichlorophenyl derivatives (30–75%), possibly due to steric hindrance during coupling reactions .

Key Observations :

- Cholinesterase Inhibition : Dichlorophenyl and hydroxyphenyl analogs exhibit strong AChE/BChE inhibition, suggesting that electron-withdrawing groups enhance target engagement . The cyclohexyl group in the query compound may similarly improve CNS penetration, as seen in nitrosourea derivatives .

- Structural Flexibility : Hydroxyethyl and hydroxamic acid moieties (e.g., 2h) enable hydrogen bonding with enzymes, a feature absent in halogenated analogs .

Activité Biologique

N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide features a naphthalene ring system, which contributes to its unique electronic properties. The hydroxyethyl group enhances its solubility and potential for hydrogen bonding with biological targets. This compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, allowing for further functionalization in synthetic applications .

The biological activity of N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with target proteins, while the naphthalene moiety can engage in π-π interactions, enhancing binding affinity and specificity . This interaction may modulate the activity of various biological pathways, making it a candidate for therapeutic applications.

Anticancer Activity

Research has indicated that N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally similar to naphthamides have demonstrated IC50 values ranging from 3 to 20 µM against different cancer types, suggesting that N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide may possess comparable efficacy .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Similar naphthamide derivatives have shown activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported between 40 to 50 µg/mL. This suggests that N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide could be effective against certain bacterial infections .

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the effects of N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide on human leukemia cell lines. The results indicated a significant reduction in cell viability at concentrations around 10 µM. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates, confirming the compound's potential as an anticancer agent.

Case Study 2: Antibacterial Effects

Another investigation focused on the antibacterial activity of this compound against Pseudomonas aeruginosa. The study found that N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide inhibited bacterial growth effectively, with an inhibition zone diameter comparable to standard antibiotics such as ceftriaxone .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Anticancer Activity (IC50) | Antibacterial Activity (MIC) |

|---|---|---|---|

| N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide | Naphthamide | 3 - 20 µM | 40 - 50 µg/mL |

| N-(2-cyclohexyl-2-hydroxyethyl)benzamide | Benzamide | 5 - 25 µM | 50 - 60 µg/mL |

| N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide | Thiophene derivative | 4 - 18 µM | 30 - 45 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.